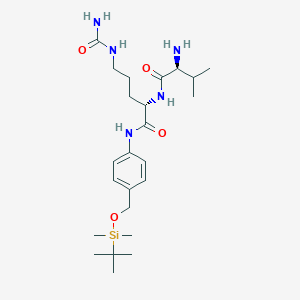

Val-Cit-PAB-OSBT

Descripción

Propiedades

Fórmula molecular |

C24H43N5O4Si |

|---|---|

Peso molecular |

493.7 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide |

InChI |

InChI=1S/C24H43N5O4Si/c1-16(2)20(25)22(31)29-19(9-8-14-27-23(26)32)21(30)28-18-12-10-17(11-13-18)15-33-34(6,7)24(3,4)5/h10-13,16,19-20H,8-9,14-15,25H2,1-7H3,(H,28,30)(H,29,31)(H3,26,27,32)/t19-,20-/m0/s1 |

Clave InChI |

GFLUZYWIOXHYRH-PMACEKPBSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)N |

SMILES canónico |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)N |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Val-Cit-PAB-OSu Antibody-Drug Conjugate Linker Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Val-Cit-PAB-OSu linker, a critical component in the design of modern Antibody-Drug Conjugates (ADCs). This linker system is engineered for stability in systemic circulation and programmed for specific enzymatic cleavage within the tumor microenvironment, ensuring targeted payload delivery and minimizing off-target toxicity.

Introduction to the Val-Cit-PAB-OSu Linker

The Val-Cit-PAB-OSu linker is a cleavable linker system that connects a monoclonal antibody (mAb) to a cytotoxic payload. Its design leverages the unique physiological conditions of tumor cells, particularly the overexpression of certain lysosomal proteases. The linker is composed of four key moieties:

-

Valine (Val): An amino acid that, along with Citrulline, forms a dipeptide substrate for specific enzymes.

-

Citrulline (Cit): A non-proteinogenic amino acid that, when paired with Valine, creates a dipeptide sequence (Val-Cit) that is efficiently cleaved by Cathepsin B.[][]

-

p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, following the cleavage of the Val-Cit dipeptide, undergoes spontaneous 1,6-elimination to release the conjugated drug in its active form.[]

-

O-Succinimidyl (OSu): This component represents an N-hydroxysuccinimide (NHS) ester. This reactive group allows for the covalent conjugation of the linker-payload construct to the monoclonal antibody, typically through reaction with lysine (B10760008) residues. While the specific reagent used to create this active ester can vary, "OSBT" likely refers to a uronium salt coupling reagent used in its formation. For the purpose of this guide, we will refer to the reactive moiety as O-Succinimidyl (OSu) or NHS ester.

The strategic combination of these components results in an ADC that remains stable in the bloodstream, thereby reducing the premature release of its cytotoxic payload and associated systemic toxicity.[3] Upon internalization into the target cancer cell, the ADC is trafficked to the lysosome, where the high concentration of Cathepsin B facilitates the cleavage of the Val-Cit bond, initiating the release of the payload.

Structure and Mechanism of Action

The Val-Cit-PAB-OSu linker is designed for a sequential and highly specific mechanism of drug release.

Overall Structure

The general structure of the Val-Cit-PAB-OSu linker, conjugated to an antibody and a payload, is depicted below.

Signaling Pathway of ADC Action and Payload Release

The following diagram illustrates the pathway from systemic circulation to intracellular drug release.

Quantitative Data

The stability and cleavage kinetics of the Val-Cit-PAB linker system are crucial for its efficacy. The following tables summarize key quantitative data from studies on Val-Cit-based linkers.

Table 1: In Vitro Stability of Val-Cit-PAB Linkers

| Parameter | Condition | Result | Reference |

| Plasma Stability (Human) | 37°C, 7 days | >95% intact ADC | |

| Plasma Stability (Mouse) | 37°C, 24 hours | Variable, potential for premature cleavage | [4] |

| Lysosomal Stability | pH 5.0, with Cathepsin B | Efficient cleavage and payload release | [5] |

Table 2: Cathepsin B Cleavage Kinetics of Dipeptide Linkers

| Dipeptide Sequence | Relative Cleavage Rate (vs. Val-Cit) | Notes | Reference |

| Val-Cit | 1.0 | Benchmark for efficient cleavage. | [5] |

| Val-Ala | ~0.5 | Lower hydrophobicity, may reduce aggregation. | [5] |

| Phe-Lys | ~30 (isolated enzyme) | Rapidly cleaved by isolated Cathepsin B. | [5] |

Experimental Protocols

Detailed methodologies are essential for the synthesis, characterization, and evaluation of ADCs utilizing the Val-Cit-PAB-OSu linker.

Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol outlines a representative synthesis of the core peptide-spacer component.

Materials:

-

Fmoc-Cit-OH

-

p-Aminobenzyl alcohol (PAB-OH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Fmoc-Val-OSu (N-succinimidyl ester)

Procedure:

-

Synthesis of Fmoc-Cit-PAB-OH:

-

Dissolve Fmoc-Cit-OH (1.0 eq), PAB-OH (1.1 eq), and HATU (1.1 eq) in DMF.

-

Add DIPEA (2.5 eq) and stir the reaction at room temperature for 4 hours.

-

Extract the product with ethyl acetate (B1210297) and wash with brine.

-

Purify by column chromatography to yield Fmoc-Cit-PAB-OH.[6]

-

-

Fmoc Deprotection:

-

Dissolve Fmoc-Cit-PAB-OH in a 20% solution of piperidine in DMF.

-

Stir at room temperature for 1 hour.

-

Remove the solvent under reduced pressure to obtain H2N-Cit-PAB-OH.[7]

-

-

Dipeptide Formation:

-

Dissolve H2N-Cit-PAB-OH and Fmoc-Val-OSu (1.1 eq) in DMF.

-

Add DIPEA (1.5 eq) and stir at room temperature overnight.

-

Purify the product by column chromatography to yield Fmoc-Val-Cit-PAB-OH.[7]

-

In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate of payload release from an ADC in the presence of Cathepsin B.

Materials:

-

ADC with Val-Cit-PAB linker

-

Recombinant Human Cathepsin B

-

Assay Buffer (e.g., 100 mM sodium acetate, pH 5.0)

-

Activation Buffer (Assay buffer containing 5 mM DTT)

-

Quenching Solution (e.g., 10% trifluoroacetic acid in acetonitrile)

-

HPLC system with a C18 column

Procedure:

-

Enzyme Activation: Incubate Cathepsin B in Activation Buffer for 15 minutes at 37°C.[5]

-

Reaction Initiation: Add the activated Cathepsin B solution to the ADC in pre-warmed Assay Buffer to a final enzyme concentration of ~50 nM and ADC concentration of ~10 µM.

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and add it to the Quenching Solution.

-

Analysis: Analyze the samples by reverse-phase HPLC to quantify the amount of released payload.[5]

ADC Stability Assay in Human Plasma

This assay evaluates the stability of the ADC and the extent of premature payload release in human plasma.

Materials:

-

ADC with Val-Cit-PAB linker

-

Human Plasma

-

PBS (Phosphate-Buffered Saline)

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate the ADC in human plasma at a concentration of ~100 µg/mL at 37°C.

-

Sample Collection: At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma sample.

-

Protein Precipitation: Add cold acetonitrile to the plasma sample to precipitate proteins.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of prematurely released payload.[8]

Conclusion

The Val-Cit-PAB-OSu linker represents a sophisticated and highly effective system for the targeted delivery of cytotoxic agents in the form of ADCs. Its design, which ensures stability in circulation and specific cleavage within the tumor microenvironment, has made it a cornerstone of modern ADC development. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug developers working to advance this promising class of cancer therapeutics. Further optimization of this linker system, including modifications to enhance its stability in rodent plasma for preclinical studies and to fine-tune its cleavage kinetics, remains an active area of research.

References

- 3. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | MDPI [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

The Gatekeeper of Potency: An In-depth Technical Guide to the Role of the PAB Self-Immolative Spacer in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl (PAB) self-immolative spacer is a critical component in the design of modern antibody-drug conjugates (ADCs), acting as a molecular gatekeeper that ensures the conditional and efficient release of cytotoxic payloads within target cancer cells. Its elegant mechanism of action has been instrumental in the success of numerous clinically approved and investigational ADCs, significantly contributing to their therapeutic efficacy and safety profiles. This technical guide provides a comprehensive exploration of the purpose, mechanism, and practical application of the PAB spacer in ADC development.

The Core Function: Controlled Payload Release

The primary role of the PAB self-immolative spacer is to create a stable linkage between the antibody and the cytotoxic drug under physiologic conditions, preventing premature drug release in systemic circulation.[1] This stability is paramount to minimizing off-target toxicity to healthy tissues.[1] Upon internalization of the ADC into the target cancer cell, a specific trigger, most commonly an enzymatic cleavage event, initiates a cascade that leads to the "self-immolation" of the spacer and the release of the active, unmodified drug.[1][2] This controlled release mechanism is fundamental to widening the therapeutic window of ADCs.[1]

The Mechanism of Action: A 1,6-Elimination Cascade

The self-immolation of the PAB spacer is a classic example of a 1,6-elimination reaction, an electronic cascade that is not a direct enzymatic cleavage of the PAB unit itself.[1] The process is typically initiated by the cleavage of an adjacent "trigger" moiety, a well-established example being the dipeptide sequence valine-citrulline (Val-Cit).[3][4]

Here's a step-by-step breakdown of the mechanism:

-

Enzymatic Cleavage: After receptor-mediated endocytosis of the ADC into a cancer cell, it is trafficked to the lysosome.[5] Within the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B, which are often overexpressed in tumor cells, recognize and cleave the Val-Cit dipeptide linker.[4][6]

-

Initiation of Self-Immolation: The cleavage of the peptide bond exposes a free aniline (B41778) nitrogen on the PAB spacer.[1] This initiates a spontaneous and rapid electronic cascade.[1]

-

1,6-Elimination: The lone pair of electrons on the newly exposed aniline nitrogen initiates a 1,6-elimination reaction. This process involves the formation of an unstable intermediate, which rapidly fragments.

-

Payload Release: The fragmentation results in the release of the unmodified cytotoxic payload, carbon dioxide, and aza-quinone methide.[7] The release of the drug in its original, highly potent form is a key advantage of this system.[3]

Data Presentation: Quantitative Analysis of PAB-based ADCs

The stability and efficacy of ADCs containing PAB self-immolative spacers have been evaluated in numerous preclinical studies. While a comprehensive, standardized comparison across all studies is challenging due to variations in experimental conditions, the following tables summarize representative quantitative data.

| Linker | Plasma Matrix | Incubation Time (days) | % Aggregation (Median) | Reference |

| Val-Cit-PAB-MMAE | Human | 6 | 24.2 | [2] |

| Val-Cit-PAB-MMAE | Monkey | 6 | 20.3 | [2] |

| Val-Cit-PAB-MMAE | Rat | 6 | 25.3 | [2] |

| Val-Cit-PAB-MMAE | Mouse | 6 | 26.0 | [2] |

| Val-Cit-PAB-MMAE | Buffer | 6 | 2.3 | [2] |

| Cell Line | ADC | IC50 (pM) | Reference |

| HER2+ Cells | Sulfatase-linker-ADC | 61 and 111 | [8] |

| HER2+ Cells | Val-Ala-linker-ADC | 92 | [8] |

| HER2+ Cells | Noncleavable ADC | 609 | [8] |

| HCC1954 (Human Breast Cancer) | T-DM1 | 160 | [9] |

| 4T1 (Mouse Breast Cancer) | T-DM1 | >10,000 | [9] |

| E0771-hHER2 (Mouse Breast Cancer) | T-DM1 | >10,000 | [9] |

| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |

| JIMT-1 | 23V-MMAE | 3 | ~30% | [10] |

| JIMT-1 | Combo (2V-MMAE + 3V-MMAE) | 3 | ~30% | [10] |

| NCI-N87 | PF-06804103 | Not Specified | TSC: 1.0-9.8 µg/mL | [11] |

| NCI-N87 | T-DM1 | Not Specified | TSC: 4.7-29 µg/mL | [11] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of ADCs containing PAB self-immolative spacers. The following sections provide representative protocols for key experimental procedures.

Synthesis of Val-Cit-PAB-MMAE Linker-Payload

This protocol outlines a common method for the synthesis of the widely used Val-Cit-PAB-MMAE linker-payload.

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

Monomethyl auristatin E (MMAE)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Activation of Fmoc-Val-Cit-PAB-OH: Dissolve Fmoc-Val-Cit-PAB-OH (1.0 eq.), DCC (1.1 eq.), and NHS (1.1 eq.) in anhydrous DMF. Stir the reaction mixture at room temperature for 4 hours.

-

Coupling with MMAE: Add MMAE (1.2 eq.) to the activated linker solution. Continue stirring at room temperature overnight.

-

Fmoc Deprotection: After confirming the completion of the coupling reaction by LC-MS, add 20% piperidine in DMF to the reaction mixture. Stir for 30 minutes at room temperature to remove the Fmoc protecting group.

-

Purification: Concentrate the reaction mixture under reduced pressure. Precipitate the crude product by adding cold diethyl ether. Collect the precipitate by filtration and wash with diethyl ether.

-

Final Purification: Purify the crude product by RP-HPLC to obtain the pure NH2-Val-Cit-PAB-MMAE. Lyophilize the purified product to yield a white solid.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic potential of an ADC in cancer cell lines.

Materials:

-

Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

-

Appropriate cell culture medium and supplements

-

ADC of interest

-

Control antibody

-

Free cytotoxic drug

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free drug in cell culture medium. Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.

-

Incubation: Incubate the plate for a period that allows for ADC internalization, processing, and induction of cell death (typically 72-120 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13][14]

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for assessing the anti-tumor activity of an ADC in a mouse model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Human cancer cell line for xenograft establishment

-

Matrigel (optional)

-

ADC of interest

-

Vehicle control

-

Calipers for tumor measurement

-

Appropriate animal housing and care facilities

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse. A mixture of cells and Matrigel can be used to improve tumor take rate.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are established and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

ADC Administration: Administer the ADC and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection). The dosing schedule (e.g., once weekly for three weeks) should be predetermined.

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size or after a predetermined period. At the endpoint, tumors can be excised and weighed.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.[15]

Conclusion

The p-aminobenzyl self-immolative spacer is a cornerstone of modern ADC design, enabling the controlled and targeted release of highly potent cytotoxic agents. Its clever 1,6-elimination mechanism, triggered by the specific enzymatic environment of cancer cells, ensures that the therapeutic payload is delivered precisely where it is needed, thereby maximizing efficacy and minimizing off-target toxicity. A thorough understanding of the PAB spacer's function, coupled with robust experimental evaluation, is essential for the continued development of safer and more effective antibody-drug conjugates for cancer therapy.

References

- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. adooq.com [adooq.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

The Architect of Release: A Technical Guide to Cathepsin B-Mediated Cleavage of the Val-Cit Dipeptide

For Immediate Release

This technical guide provides a comprehensive analysis of the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide linker by Cathepsin B, a critical mechanism underpinning the therapeutic efficacy of numerous antibody-drug conjugates (ADCs). Tailored for researchers, scientists, and professionals in drug development, this document details the biochemical mechanism, quantitative kinetics, and requisite experimental protocols for studying this pivotal process.

Executive Summary

The Val-Cit linker is a cornerstone of modern ADC design, engineered for stability in systemic circulation and rapid, specific cleavage within the lysosomal compartment of target cancer cells. This targeted release is primarily mediated by the lysosomal cysteine protease Cathepsin B, which is frequently overexpressed in various tumor types. Understanding the precise mechanism, kinetics, and experimental validation of this cleavage is paramount for the design and optimization of next-generation ADCs with improved therapeutic indices. This guide explores the molecular interaction between Cathepsin B and the Val-Cit motif, the subsequent self-immolative cascade that liberates the cytotoxic payload, and the detailed methodologies required to quantify and validate this process in a laboratory setting.

The Cleavage Mechanism: A Step-by-Step Molecular Process

The release of a cytotoxic payload from a Val-Cit-PABC (p-aminobenzyl carbamate) linker is a sophisticated, multi-stage process that begins post-internalization of the ADC into a target cell.

-

Enzymatic Recognition and Hydrolysis : Cathepsin B's active site features a Cys-His catalytic dyad.[1] The enzyme exhibits a strong preference for substrates with a large hydrophobic residue, such as valine, in the P2 position.[1] The S2 subsite of Cathepsin B's active site accommodates the valine residue, while the S1 subsite binds to citrulline.[1] The enzyme then catalyzes the hydrolytic cleavage of the amide bond between the C-terminus of the citrulline residue and the PABC spacer.[1]

-

Self-Immolative Cascade : The cleavage of the Cit-PABC bond is the critical trigger for drug release. The product of this cleavage, a p-aminobenzyl alcohol intermediate, is electronically unstable. It undergoes a rapid, spontaneous 1,6-elimination reaction. This fragmentation cascade liberates the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant, ensuring a clean and traceless release of the drug.[1]

While the Val-Cit linker was specifically designed for Cathepsin B, subsequent research has shown that other lysosomal cysteine proteases, including Cathepsin L, S, and F, can also contribute to its cleavage.[1] This enzymatic redundancy is advantageous, as it reduces the likelihood of tumor resistance arising from the downregulation of a single protease.[1]

Quantitative Analysis of Dipeptide Linker Cleavage

While kinetic parameters for the cleavage of full ADC constructs are not widely published, comparative studies using model substrates provide invaluable insights into the cleavage efficiency of various dipeptide linkers by Cathepsin B.[1] The Michaelis-Menten constant (Km) reflects the substrate concentration at half-maximal velocity, indicating binding affinity, while the catalytic constant (kcat) represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |

| Val-Ala-PABC | 25.5 | 1.1 | 4.31 x 10⁴ |

| Phe-Lys-PABC | 12.8 | 2.5 | 1.95 x 10⁵ |

| GPLG-PABC | 8.9 | 3.2 | 3.60 x 10⁵ |

| Table 1: Representative kinetic parameters for Cathepsin B cleavage of various dipeptide linkers. Data is illustrative and sourced from compiled industry knowledge.[2] |

Studies on full vcMMAE-based ADCs have shown no significant differences in Km or kcat values based on the drug's conjugation site or the specific monoclonal antibody carrier.[3][4] This suggests that the antibody's bulk does not hinder Cathepsin B's access to the cleavage site, which remains sufficiently solvent-accessible.[3][4]

Experimental Protocols

Reproducible and robust assays are essential for validating linker cleavage. The following are standard methodologies for in vitro characterization.

Protocol 1: Fluorogenic Substrate Cleavage Assay

This high-throughput method is ideal for screening linker libraries and determining kinetic parameters. The assay relies on a substrate where a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) is attached to the peptide linker, quenching its fluorescence. Enzymatic cleavage liberates the fluorophore, resulting in a measurable increase in fluorescence.[2]

Objective: To determine the kinetic parameters (Km, Vmax) of Cathepsin B-mediated cleavage for a specific peptide-fluorophore substrate.

Materials:

-

Recombinant Human Cathepsin B

-

Peptide-AMC substrate stock solution (e.g., Val-Cit-AMC)

-

Activation Buffer: 100 mM Sodium Acetate, 1 mM EDTA, 5 mM Dithiothreitol (DTT), pH 5.5

-

Assay Buffer: Same as Activation Buffer

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Enzyme Activation: Prepare a working solution of Cathepsin B in Activation Buffer and incubate at 37°C for 15 minutes.

-

Substrate Preparation: Prepare a series of dilutions of the Peptide-AMC substrate in Assay Buffer.

-

Reaction Setup: To the wells of the 96-well plate, add 50 µL of Assay Buffer and 25 µL of the activated Cathepsin B solution.

-

Initiate Reaction: Add 25 µL of each substrate dilution to the corresponding wells to initiate the reaction. Include control wells with no enzyme.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure fluorescence intensity every 1-2 minutes for 30-60 minutes.[2]

-

Data Analysis:

-

For each substrate concentration, calculate the initial velocity (V₀) from the linear portion of the fluorescence vs. time plot.

-

Convert fluorescence units to molar concentration using a standard curve of free AMC.

-

Plot V₀ against substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression to determine Vmax and Km.[2]

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.[2]

-

Protocol 2: In Vitro ADC Cleavage Assay (HPLC-Based)

This method directly measures the release of the payload from a full ADC construct, providing a definitive assessment of linker cleavage.

Objective: To quantify the rate of payload release from a Val-Cit-linker-containing ADC upon incubation with Cathepsin B.[1]

Materials:

-

ADC with Val-Cit linker (e.g., 1 mg/mL stock)

-

Recombinant Human Cathepsin B

-

Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, pH 5.5

-

Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (final concentration e.g., 100 µg/mL) and Cathepsin B (final concentration e.g., 10 µM) in Assay Buffer. Prepare a control sample without the enzyme.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately terminate the reaction by adding an excess of cold Quenching Solution to the aliquot. This precipitates the protein components.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated antibody. Collect the supernatant containing the released payload.

-

HPLC Analysis: Analyze the supernatant by RP-HPLC. The released payload will have a distinct retention time from the ADC and other components.

-

Quantification: Generate a standard curve using a known concentration of the free payload. Use this curve to quantify the amount of released payload in each sample based on the peak area from the HPLC chromatogram. Plot the concentration of released payload against time to determine the release rate.

Visualizing Key Processes

Diagrams provide essential clarity for complex biological pathways and experimental designs.

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit linker is a highly refined and robust strategy for achieving tumor-specific drug release in antibody-drug conjugates.[1] This mechanism leverages the distinct lysosomal environment of cancer cells, ensuring that the cytotoxic payload remains inert until it reaches its intended site of action. A thorough understanding and empirical validation of the cleavage kinetics and mechanism, using the protocols outlined in this guide, are indispensable for the continued development of safer and more effective ADC therapeutics.

References

principles of cleavable linkers in targeted therapy

An In-depth Technical Guide on the Principles of Cleavable Linkers in Targeted Therapy

Introduction

Targeted therapies, particularly Antibody-Drug Conjugates (ADCs), have revolutionized cancer treatment by enabling the specific delivery of potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload. Cleavable linkers are a sophisticated class of linkers designed to be stable in systemic circulation and to release the payload only upon reaching the tumor microenvironment or inside the target cell. This targeted release is achieved by exploiting the unique physiological and biochemical differences between tumor and healthy tissues. This guide delves into the core principles of cleavable linkers, their various types, mechanisms of action, and the experimental methodologies used for their evaluation.

Core Principles of Cleavable Linker Design

The fundamental principle behind cleavable linkers is to create a conditionally stable bond that breaks under specific triggers present at the target site. An ideal cleavable linker should:

-

Remain Stable in Circulation: The linker must be robust enough to prevent premature drug release in the bloodstream, which could lead to off-target toxicity and reduced therapeutic efficacy.

-

Undergo Efficient Cleavage at the Target Site: Upon reaching the tumor, the linker should be rapidly and efficiently cleaved to release the cytotoxic payload in its active form.

-

Ensure Payload Release and Activity: The cleavage mechanism should not inactivate the payload, and the released drug should be able to exert its cytotoxic effect.

Types of Cleavable Linkers and Their Mechanisms

Cleavable linkers can be broadly categorized based on their cleavage mechanism, which is triggered by specific conditions within the tumor microenvironment or inside the cancer cell.

pH-Sensitive Linkers (Hydrazones)

These linkers are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) within cancer cells. Hydrazone linkers are a common example of this class.

Mechanism: The acidic environment protonates the hydrazone linkage, making it susceptible to hydrolysis and subsequent release of the payload.

Protease-Sensitive Linkers (Peptide-Based)

This class of linkers incorporates a short peptide sequence that is a substrate for proteases, such as cathepsin B, which are overexpressed in the lysosomal compartment of tumor cells.

Mechanism: Upon internalization of the ADC into the cancer cell and trafficking to the lysosome, cathepsin B recognizes and cleaves the peptide sequence, liberating the drug. Valine-citrulline (val-cit) is a widely used dipeptide linker due to its efficient cleavage by cathepsin B.

Glutathione-Sensitive Linkers (Disulfide)

These linkers utilize a disulfide bond that can be cleaved by reducing agents. The concentration of glutathione (B108866) (GSH), a major intracellular reducing agent, is significantly higher inside cells (millimolar range) compared to the extracellular environment (micromolar range).

Mechanism: The high intracellular concentration of GSH reduces the disulfide bond in the linker, leading to the release of the payload within the cytoplasm of the target cell.

Quantitative Data on Cleavable Linkers

The following tables summarize key quantitative data related to the stability and cleavage of different linker types.

| Linker Type | Plasma Stability (Half-life) | Cleavage Condition | Cleavage Rate/Efficiency | Reference |

| Hydrazone | > 24 hours at pH 7.4 | pH 5.0 | ~80% release in 4 hours | |

| Valine-Citrulline | > 90% stable after 7 days | Cathepsin B | > 95% cleavage in 1 hour | |

| Disulfide | > 48 hours | 5 mM Glutathione | ~90% release in 2 hours |

Experimental Protocols

Plasma Stability Assay

Objective: To determine the stability of the linker in plasma and assess premature drug release.

Methodology:

-

Incubate the ADC in human or mouse plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

-

Precipitate plasma proteins using an organic solvent (e.g., acetonitrile).

-

Analyze the supernatant by LC-MS/MS to quantify the amount of intact ADC and released drug.

-

Calculate the half-life of the ADC in plasma.

In Vitro Cleavage Assay

Objective: To confirm the specific cleavage of the linker under its trigger condition.

Methodology (for a protease-sensitive linker):

-

Incubate the ADC with the target protease (e.g., cathepsin B) in an appropriate buffer at 37°C.

-

Include a control group without the protease.

-

Collect aliquots at different time intervals.

-

Analyze the samples by HPLC or LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload.

-

Determine the rate of cleavage.

Cellular Uptake and Cytotoxicity Assay

Objective: To evaluate the internalization of the ADC and its ability to kill target cancer cells.

Methodology:

-

Culture target cancer cells (expressing the target antigen) and control cells (antigen-negative).

-

Treat the cells with varying concentrations of the ADC.

-

For uptake, use a fluorescently labeled ADC and measure internalization using flow cytometry or fluorescence microscopy.

-

For cytotoxicity, incubate the cells for a set period (e.g., 72 hours) and then measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

-

Calculate the IC50 (half-maximal inhibitory concentration) value for the ADC.

Visualizing Key Processes

ADC Internalization and Payload Release Pathway

Caption: General pathway of ADC internalization and payload release.

Experimental Workflow for ADC Evaluation

Caption: A typical experimental workflow for preclinical evaluation of ADCs.

Logical Relationship of Cleavable Linker Triggers

Caption: Relationship between tumor-specific triggers and linker types.

Conclusion

Cleavable linkers are a cornerstone of modern targeted therapy, enabling the selective release of potent drugs at the site of disease. The choice of linker is critical and must be tailored to the specific target, payload, and antibody. A thorough understanding of the principles of linker stability and cleavage, coupled with rigorous experimental evaluation, is essential for the successful development of next-generation ADCs with improved therapeutic windows. The continued innovation in linker technology will undoubtedly lead to even more effective and safer targeted cancer therapies.

The Architect of Targeted Destruction: An In-depth Technical Guide to the Enzymatic Release of Payloads from Val-Cit-PAB Linkers

For Researchers, Scientists, and Drug Development Professionals

The Val-Cit-PAB linker system stands as a cornerstone in the design of antibody-drug conjugates (ADCs), a revolutionary class of therapeutics engineered to deliver potent cytotoxic agents directly to cancer cells. The exquisite selectivity of this linker, designed to remain stable in systemic circulation and undergo specific enzymatic cleavage within the target cell's lysosome, is critical to the success of numerous ADCs. This technical guide provides a comprehensive exploration of the core mechanisms governing the enzymatic release of payloads from Val-Cit-PAB linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes.

The Enzymatic Cleavage Cascade: A Multi-Step Process

The release of the payload from a Val-Cit-PAB-linked ADC is not a singular event but rather a finely orchestrated cascade that begins with the internalization of the ADC and culminates in the liberation of the active cytotoxic agent.

Intracellular Trafficking and Lysosomal Delivery

Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, primarily through receptor-mediated endocytosis.[1] The resulting endosome undergoes a series of maturation steps, eventually fusing with a lysosome. This fusion exposes the ADC to the harsh, acidic environment of the lysosome, which is rich in a variety of hydrolytic enzymes.[2]

The Key Player: Cathepsin B and its Accomplices

The primary enzyme responsible for the cleavage of the Val-Cit-PAB linker is Cathepsin B , a cysteine protease that is often upregulated in tumor cells and is highly active in the lysosomal compartment.[1][3] The Val-Cit dipeptide sequence is specifically designed as a substrate for Cathepsin B.[1][] While Cathepsin B is the principal actor, other lysosomal proteases, such as cathepsin S, cathepsin L, and cathepsin F, have also been shown to contribute to the cleavage mechanism.[3][5]

The cleavage event occurs at the amide bond between the citrulline (Cit) residue and the p-aminobenzyl carbamate (B1207046) (PAB) spacer.[3] This initial enzymatic cut is the trigger for the subsequent release of the payload.

The Self-Immolative Spacer: A Traceless Release

A critical feature of the Val-Cit-PAB linker is the p-aminobenzyl carbamate (PABC) self-immolative spacer .[3][6] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety becomes unstable and undergoes a spontaneous 1,6-elimination reaction.[3][6] This intramolecular cyclization results in the release of the unmodified, active payload, along with carbon dioxide and an aza-quinone methide by-product.[6][7] This "traceless" release ensures that the cytotoxic drug is delivered in its most potent form.

Quantitative Insights into Linker Performance

The efficacy and safety of an ADC are intrinsically linked to the stability of its linker in circulation and the efficiency of payload release at the target site. The following tables summarize key quantitative data related to the performance of Val-Cit-PAB linkers.

Table 1: In Vitro Plasma Stability of Val-Cit-PAB Linkers

| Linker Type | Plasma Source | Half-life (t½) | Key Findings | Reference |

| Val-Cit-PABC | Human | > 230 days | Highly stable in human plasma. | [8][9] |

| Val-Cit-PABC | Mouse | 80 hours | Significantly less stable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c). | [9] |

| Phe-Lys-PABC | Human | 30 days | Stable, but less so than Val-Cit. | [9] |

| Phe-Lys-PABC | Mouse | 12.5 hours | Also susceptible to premature cleavage in mouse plasma. | [9] |

| Glutamic acid-Val-Cit (EVCit) | Mouse | Significantly increased | Addition of a glutamic acid residue enhances stability in mouse plasma. | [10] |

Table 2: In Vitro Cytotoxicity of ADCs with Val-Cit Linkers

| ADC (Target) | Payload | Cell Line | IC50 (ng/mL) | Key Findings | Reference |

| Anti-HER2 | MMAE | HER2+ | 14.3 | Demonstrates potent cytotoxicity against target-positive cells. | [8] |

| Trastuzumab-Exolinker | Exatecan | NCI-N87 | - | Exo-linker modification shows dose-dependent tumor-inhibitory effect. | [11] |

Table 3: Enzymatic Cleavage Rates

| Linker | Enzyme | Relative Cleavage Rate | Key Findings | Reference |

| Val-Cit | Cathepsin B | High | Efficiently cleaved by the primary lysosomal protease. | [12] |

| Val-Ala | Cathepsin B | ~50% of Val-Cit | Cleaved at a slower rate compared to Val-Cit. | [9] |

| Val-Cit | Lysosomal Lysate | >80% cleavage in 30 mins | Rapid cleavage in a simulated lysosomal environment. | [12] |

Visualizing the Process: Diagrams and Workflows

To further clarify the complex processes involved in the enzymatic release of payloads from Val-Cit-PAB linkers, the following diagrams have been generated using Graphviz.

Caption: Intracellular pathway of ADC payload release.

Caption: Experimental workflow for in vitro cleavage assay.

Caption: Logical flow of ADC action.

Detailed Experimental Protocols

Reproducible and robust experimental data are the bedrock of ADC development. The following sections provide detailed methodologies for key experiments used to characterize the performance of Val-Cit-PAB linkers.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the extent of premature payload release in plasma.[13][14]

Materials:

-

ADC of interest

-

Human, mouse, and rat plasma (or other species of interest)

-

Phosphate-buffered saline (PBS)

-

Protein A or Protein G affinity chromatography resin

-

LC-MS system

Procedure:

-

Incubation: Incubate the ADC in plasma at 37°C. A typical concentration is 1 µM ADC.

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

-

Quenching: Immediately dilute the collected aliquots in cold PBS to stop any further reaction.

-

ADC Capture: Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography. This step separates the ADC from plasma proteins.

-

Washing: Wash the captured ADC to remove any non-specifically bound plasma proteins.

-

Elution: Elute the ADC from the affinity resin.

-

Analysis: Analyze the eluted ADC using LC-MS to determine the drug-to-antibody ratio (DAR).

-

Data Interpretation: A decrease in the average DAR over time indicates linker cleavage and premature payload release. Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.

Protocol 2: Lysosomal Degradation (Cathepsin B Cleavage) Assay

Objective: To measure the rate of payload release in a simulated lysosomal environment.[13][15]

Materials:

-

ADC of interest

-

Purified human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT)

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

LC-MS system

Procedure:

-

Enzyme Activation: Pre-activate the Cathepsin B according to the manufacturer's instructions, typically by incubation in a buffer containing a reducing agent like DTT.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme (e.g., 20 nM) and micromolar range for the ADC (e.g., 1 µM).[1]

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding the aliquot to the quenching solution.

-

Analysis: Analyze the samples by LC-MS to quantify the amount of released payload.

-

Data Interpretation: Plot the concentration of the released payload against time to determine the cleavage kinetics, including the initial rate and the half-life of the linker.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against cancer cell lines.[14]

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC of interest

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium and add them to the cells. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Data Analysis: Normalize the data to the untreated control and plot cell viability as a function of ADC concentration. Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of ADC required to inhibit cell growth by 50%.

Conclusion

The Val-Cit-PAB linker represents a sophisticated and highly successful strategy for achieving tumor-specific drug release in the field of antibody-drug conjugates. Its remarkable stability in human plasma, coupled with its efficient and specific cleavage by lysosomal proteases within cancer cells, has made it a linker of choice for numerous clinical and preclinical ADCs. A thorough understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development and optimization of this critical class of targeted cancer therapeutics. The insights and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the frontier of ADC technology.

References

- 1. benchchem.com [benchchem.com]

- 2. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

The Stability of Val-Cit-PAB Linkers in Systemic Circulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) linker is a cornerstone in the design of antibody-drug conjugates (ADCs), engineered to be stable in systemic circulation and selectively cleaved within the lysosomal compartment of target cancer cells. This guide provides a comprehensive technical overview of the factors governing its stability, the enzymes involved in its cleavage, and detailed protocols for its evaluation.

Introduction to Val-Cit-PAB Linker Chemistry and Mechanism

The Val-Cit-PAB linker is a dipeptide-based system designed for controlled release of cytotoxic payloads. Its stability in the bloodstream is critical to minimize off-target toxicity and ensure the ADC reaches the tumor tissue intact.[] The intended mechanism of action relies on the specific enzymatic cleavage of the linker by cathepsin B, a lysosomal protease often upregulated in tumor cells.[2][3]

Upon internalization of the ADC into the target cell, it is trafficked to the lysosome. The acidic environment of the lysosome (pH 4.5-5.5) and the presence of proteases like cathepsin B facilitate the cleavage of the peptide bond between citrulline and the PAB spacer.[4] This initial cleavage triggers a self-immolative cascade of the PAB spacer, leading to the release of the active cytotoxic drug.

However, the stability of the Val-Cit-PAB linker is not absolute and can be compromised by premature cleavage in the systemic circulation, a phenomenon that is particularly pronounced in certain preclinical models.

Factors Influencing Val-Cit-PAB Linker Stability

Several factors can influence the stability of the Val-Cit-PAB linker in systemic circulation, leading to premature payload release and potential off-target toxicities.

Enzymatic Degradation

While designed for cleavage by cathepsin B in the lysosome, the Val-Cit linker is susceptible to cleavage by other proteases in the bloodstream.

-

Carboxylesterase 1c (Ces1c): This enzyme, present in the plasma of rodents (mice and rats), is a primary cause of Val-Cit linker instability in preclinical studies.[5][6] This instability in mouse plasma can lead to rapid payload release, complicating the evaluation of ADC efficacy and toxicity in these models.[7][8] The Val-Cit linker is, however, generally stable in human and primate plasma.[9][10]

-

Neutrophil Elastase (NE): This serine protease, secreted by neutrophils, can also cleave the Val-Cit linker, potentially leading to off-target toxicity, including neutropenia.[10][11]

Linker Modification and Hydrophobicity

The chemical structure of the linker and the attached payload can significantly impact ADC stability.

-

Hydrophobicity: The inherent hydrophobicity of the Val-Cit-PAB linker, especially when conjugated to hydrophobic payloads like monomethyl auristatin E (MMAE), can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs).[12] Aggregation can alter the pharmacokinetic properties of the ADC and reduce its efficacy.

-

Linker Engineering: To address the stability issues, particularly in rodent models, modified linkers have been developed. The introduction of a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly enhance stability in mouse plasma by resisting Ces1c cleavage, while maintaining sensitivity to cathepsin B.[9][13]

Quantitative Analysis of Linker Stability

The stability of the Val-Cit-PAB linker and its derivatives has been quantified in various studies. The following tables summarize key findings.

Table 1: In Vitro Plasma Stability of Val-Cit vs. Modified Linkers

| Linker Type | Plasma Source | Incubation Time | % Payload Loss | Reference |

| Val-Cit (VCit) | Human | 28 days | No significant degradation | [9] |

| Glu-Val-Cit (EVCit) | Human | 28 days | No significant degradation | [9] |

| Val-Cit (VCit) | Mouse | 14 days | > 95% | [9] |

| Glu-Val-Cit (EVCit) | Mouse | 14 days | Almost no cleavage | [9] |

| Sulfatase-cleavable | Mouse | > 7 days | High stability | [14] |

| Val-Ala | Mouse | < 1 hour | Hydrolyzed | [14] |

| Val-Cit | Mouse | < 1 hour | Hydrolyzed | [14] |

Table 2: In Vitro Cathepsin B Cleavage Kinetics of Different Dipeptide Linkers

| Linker Sequence | Relative Cleavage Rate/Half-life | Enzyme(s) | Notes | Reference |

| Val-Cit | Baseline (t½ ≈ 240 min) | Cathepsin B | Benchmark for efficient cleavage. | [15] |

| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Lower hydrophobicity, may reduce aggregation. | [15] |

| Phe-Lys | ~30-fold faster than Val-Cit | Cathepsin B (isolated) | Rates were similar to Val-Cit in lysosomal extracts. | [15] |

Experimental Protocols for Stability Assessment

A variety of in vitro and in vivo assays are employed to evaluate the stability of the Val-Cit-PAB linker.

In Vitro Plasma Stability Assay

This assay assesses the stability of an ADC in plasma from different species.

Objective: To quantify the premature release of the payload from an ADC in plasma.

Materials:

-

ADC construct

-

Human, mouse, and rat plasma (citrate-anticoagulated)

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

LC-MS system for analysis

Procedure:

-

Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.

-

Incubate the samples at 37°C.

-

At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

-

Immediately quench the reaction by diluting the aliquot in cold PBS or by adding an equal volume of cold acetonitrile.[12]

-

Centrifuge the samples to pellet precipitated proteins.

-

Analyze the supernatant by LC-MS to quantify the amount of released payload and/or the remaining intact ADC.[16][17] The amount of total antibody and conjugated antibody can also be measured using ELISA.[16]

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This assay measures the rate of payload release in the presence of purified cathepsin B.

Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

-

ADC with Val-Cit linker

-

Recombinant Human Cathepsin B

-

Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0.[15]

-

Activation Solution: Dithiothreitol (DTT) in water (e.g., 30-40 mM).[15]

-

Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail.

-

HPLC system with a reverse-phase column (e.g., C4 or C18).

Procedure:

-

Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with an activation buffer containing DTT for 15-30 minutes at room temperature or 37°C.[15]

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Final concentrations are typically in the nanomolar range for the enzyme and micromolar for the ADC.[15]

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Analysis: Analyze the samples by HPLC to separate and quantify the released payload from the intact ADC.

In Vivo Pharmacokinetic Study in a Mouse Model

This study evaluates the stability and clearance of an ADC in a living organism.

Objective: To determine the pharmacokinetic profile of an ADC and its payload in mice.

Materials:

-

ADC construct

-

Dosing and blood collection equipment

-

ELISA and/or LC-MS/MS for sample analysis

Procedure:

-

Administer a single intravenous bolus dose of the ADC to the mice.[18][19]

-

At various time points post-injection (e.g., 10 minutes, 6, 24, 72, 168 hours), collect blood samples.[18][20]

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples to determine the concentration of total antibody, conjugated ADC, and free payload using methods such as ELISA and LC-MS/MS.[16][18]

-

Plot the concentration of each analyte over time to determine pharmacokinetic parameters such as half-life and clearance.

Analytical Techniques for Stability Assessment

-

Hydrophobic Interaction Chromatography (HIC): HIC is a non-denaturing chromatographic technique used to separate ADC species based on their hydrophobicity. It is particularly useful for determining the drug-to-antibody ratio (DAR) and monitoring the loss of payload over time.[21][22][23]

-

Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and is used to detect and quantify aggregates, monomers, and fragments of the ADC.[2][24]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for identifying and quantifying the intact ADC, free payload, and various metabolites.[17][25]

Visualizing Linker Stability and Experimental Workflows

Signaling Pathways and Cleavage Mechanisms

Caption: Cleavage pathways of the Val-Cit-PAB linker.

Experimental Workflow for In Vitro Plasma Stability Assay

Caption: A typical workflow for an in vitro plasma stability assay.

Logical Relationship of Stability and Therapeutic Index

Caption: Impact of linker stability on the therapeutic index of an ADC.

Conclusion

The Val-Cit-PAB linker remains a widely used and effective component of many successful ADCs. Its stability in human systemic circulation is generally robust, ensuring that the cytotoxic payload is primarily delivered to the target tumor cells. However, researchers and drug developers must be cognizant of the potential for premature cleavage, particularly the well-documented instability in rodent plasma due to Ces1c and the potential for off-target cleavage by human neutrophil elastase. A thorough understanding of these stability aspects, coupled with rigorous in vitro and in vivo evaluation using the detailed protocols provided, is essential for the successful development of safe and efficacious ADCs. Linker engineering strategies, such as the development of the EVCit linker, offer promising avenues to mitigate these stability concerns and improve the therapeutic window of next-generation ADCs.

References

- 2. agilent.com [agilent.com]

- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 17. ADC Plasma Stability Assay [iqbiosciences.com]

- 18. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. google.com [google.com]

- 21. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 22. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Methods for mAb and ADC analysis | Separation Science [sepscience.com]

- 25. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Note: Synthesis and Application of a Val-Cit-PAB-Payload Drug-Linker for Antibody-Drug Conjugates

Audience: Researchers, scientists, and drug development professionals in the field of oncology and bioconjugation.

Introduction: Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. A critical component of an ADC is the linker, which connects the antibody to the payload. An ideal linker is stable in systemic circulation but allows for the efficient release of the payload within the target cancer cell.

This application note details the synthesis of a widely used, enzymatically cleavable linker system: Valine-Citrulline-p-aminobenzyl carbamate (B1207046) (Val-Cit-PAB). The dipeptide Val-Cit sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells[1][2][3]. Following cleavage, the PAB spacer undergoes a self-immolative 1,6-elimination to release the active cytotoxic payload[2][4].

The cytotoxic payload "OSBT" specified in the topic is not a recognized acronym for a standard ADC payload in scientific literature. Therefore, this protocol will use Monomethyl Auristatin E (MMAE), a potent anti-tubulin agent, as a representative payload[4][5][6]. The protocols described can be adapted for other amine-containing payloads. This document provides a detailed methodology for the synthesis of the drug-linker construct and its subsequent conjugation to an antibody.

Overall Synthesis Workflow

The synthesis of the drug-linker-antibody conjugate is a multi-step process that begins with the preparation of the peptide linker, followed by payload attachment, and finally, conjugation to the antibody.

Caption: High-level workflow for the synthesis of a Val-Cit-PAB-MMAE ADC.

Experimental Protocols

This section provides detailed protocols for the chemical synthesis of the drug-linker construct. Methodologies are based on established solution-phase and solid-phase synthesis principles[1][4][7].

Protocol 2.1: Synthesis of Fmoc-Val-Cit-PAB-OH Intermediate

This protocol describes a common solution-phase synthesis route. An alternative is to use solid-phase peptide synthesis (SPPS) for a more streamlined, albeit potentially lower-yield, process[4][7].

Step 1: Synthesis of Fmoc-Cit-PAB-OH

-

Dissolve Fmoc-L-Citrulline (1.0 eq.) and 4-aminobenzyl alcohol (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

-

Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by HPLC or TLC.

-

Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Fmoc-Cit-PAB-OH.

Step 2: Synthesis of Fmoc-Val-Cit-PAB-OH

-

Deprotect the Fmoc group from Fmoc-Cit-PAB-OH by dissolving it in a solution of 20% piperidine (B6355638) in DMF. Stir at room temperature for 30 minutes.

-

Concentrate the reaction mixture to remove piperidine and DMF. Co-evaporate with toluene (B28343) to remove residual piperidine, yielding the amine intermediate (H₂N-Cit-PAB-OH).

-

In a separate flask, dissolve Fmoc-Val-OSu (Fmoc-Valine N-hydroxysuccinimide ester) (1.1 eq.) in DMF.

-

Add the crude H₂N-Cit-PAB-OH intermediate and DIPEA (1.5 eq.) to the Fmoc-Val-OSu solution.

-

Stir the reaction at room temperature for 12-16 hours. Monitor by HPLC.

-

Perform an aqueous workup as described in Step 1.4.

-

Purify the final product, Fmoc-Val-Cit-PAB-OH, by flash chromatography or preparative HPLC. A typical overall yield for this two-step process is around 85%[8].

Protocol 2.2: Synthesis and Activation of Val-Cit-PAB-MMAE

Step 1: Coupling of MMAE to the Linker

-

Activate the carboxylic acid of the PAB moiety. A common method is to convert it to a p-nitrophenyl (PNP) carbonate. Dissolve Fmoc-Val-Cit-PAB-OH (1.0 eq.) and pyridine (B92270) (1.2 eq.) in dichloromethane (B109758) (DCM).

-

Add p-nitrophenyl chloroformate (1.1 eq.) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with 1N HCl and brine, then dry and concentrate to yield the activated linker, Fmoc-Val-Cit-PAB-PNP[9][10].

-

Dissolve the Fmoc-Val-Cit-PAB-PNP (1.1 eq.), MMAE (1.0 eq.), and HOBt (1-Hydroxybenzotriazole) (1.0 eq.) in anhydrous DMF[9].

-

Stir the reaction at room temperature and monitor by HPLC. The reaction is typically complete within 2-4 hours[9].

-

Upon completion, purify the crude product (Fmoc-Val-Cit-PAB-MMAE) by semi-preparative reverse-phase HPLC[9]. Lyophilize the pure fractions to obtain a white or pale yellow solid.

Step 2: Preparation for Antibody Conjugation (Example with Maleimide)

-

The purified Fmoc-Val-Cit-PAB-MMAE must be modified with a reactive handle for antibody conjugation, typically targeting cysteine residues. This involves deprotection of the Fmoc group and addition of a maleimide group.

-

Dissolve Fmoc-Val-Cit-PAB-MMAE in 20% piperidine in DMF to remove the Fmoc group, yielding H₂N-Val-Cit-PAB-MMAE[9]. Purify by HPLC.

-

React the resulting free amine with an activated maleimide linker, such as Maleimidocaproyl-OSu (MC-OSu), in the presence of DIPEA in DMF[1].

-

Purify the final drug-linker, MC-Val-Cit-PAB-MMAE, by reverse-phase HPLC.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes. Note that yields are highly dependent on reaction scale and purification efficiency.

Table 1: Reagent Stoichiometry for Drug-Linker Synthesis

| Reaction Step | Key Reagent 1 | Key Reagent 2 | Coupling/Activating Agent | Base | Molar Ratio (Reagent 1:2:Agent:Base) |

| Fmoc-Cit-PAB-OH | Fmoc-L-Citrulline | 4-aminobenzyl alcohol | HATU | DIPEA | 1 : 1 : 1.1 : 2 |

| Fmoc-Val-Cit-PAB-OH | H₂N-Cit-PAB-OH | Fmoc-Val-OSu | - | DIPEA | 1 : 1.1 : - : 1.5 |

| Fmoc-VC-PAB-MMAE | Fmoc-VC-PAB-PNP | MMAE | HOBt | - | 1.1 : 1 : 1 : - |

| MC-VC-PAB-MMAE | H₂N-VC-PAB-MMAE | MC-OSu | - | DIPEA | 1 : 1.1 : - : 2 |

Table 2: Typical Reaction Conditions and Yields

| Product | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Fmoc-Cit-PAB-OH | DMF | Room Temp | 4 - 6 | 60 - 80%[1] |

| Fmoc-Val-Cit-PAB-OH | DMF | Room Temp | 12 - 16 | 85 - 95%[1] |

| Fmoc-VC-PAB-MMAE | DMF | Room Temp | 2 - 4 | 70 - 80%[9] |

| MC-VC-PAB-MMAE | DMF | Room Temp | 1 - 2 | 85 - 97%[1] |

Mechanism of Action

The efficacy of the ADC relies on the targeted delivery and intracellular release of the payload. The Val-Cit-PAB linker is designed to facilitate this process with high specificity.

Caption: Mechanism of ADC internalization and payload release via the Val-Cit linker.

The process begins when the ADC binds to its target antigen on the cancer cell surface. This triggers receptor-mediated endocytosis, internalizing the ADC into an endosome. The endosome then fuses with a lysosome, where the acidic environment and high concentration of proteases, particularly Cathepsin B, cleave the Val-Cit dipeptide[3][11]. This cleavage initiates the self-immolation of the PAB spacer, which rapidly releases the unmodified, fully active MMAE payload into the cytoplasm[2][4]. The released MMAE then binds to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis[5][12].

References

- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. selleck.co.jp [selleck.co.jp]

- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]

- 12. precisepeg.com [precisepeg.com]

Application Notes and Protocols for the Conjugation of Val-Cit-PAB-OSu to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1][2][] This targeted delivery mechanism aims to enhance the therapeutic window of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing systemic exposure and associated off-target toxicities.[4][5]

A critical component of an ADC is the linker, which connects the antibody to the cytotoxic drug.[2][6] The Val-Cit-PAB linker is a well-established, enzymatically cleavable linker system widely utilized in ADC development.[1][2][7][][9][10] It consists of a dipeptide sequence, valine-citrulline (Val-Cit), which is specifically cleaved by cathepsin B, a lysosomal protease often upregulated in tumor cells.[1][7][] This cleavage initiates the self-immolation of the p-aminobenzylcarbamate (PAB) spacer, leading to the release of the active drug inside the target cell.[1][2][7] The N-hydroxysuccinimide (OSu) ester group facilitates the covalent attachment of the linker-payload to the antibody, typically through the amine groups of lysine (B10760008) residues.[1]

These application notes provide a detailed protocol for the conjugation of a Val-Cit-PAB-OSu linker-payload to a monoclonal antibody, including methods for purification and characterization of the resulting ADC.

Mechanism of Action

The therapeutic efficacy of an ADC utilizing a Val-Cit-PAB linker is contingent upon a sequence of events that culminate in the targeted release of the cytotoxic payload within the cancer cell.

Figure 1: Mechanism of action for a Val-Cit-PAB based ADC.

-

Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell.[]

-

Internalization: Following binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.

-

Trafficking: The internalized complex is trafficked to the lysosome.

-

Cleavage and Release: Within the acidic environment of the lysosome, cathepsin B cleaves the Val-Cit dipeptide linker.[1][7][] This enzymatic cleavage triggers a 1,6-elimination reaction through the PAB spacer, leading to the release of the active cytotoxic payload.[2]

-

Cytotoxicity: The released payload can then exert its cytotoxic effect, for instance, by inhibiting tubulin polymerization or damaging DNA, ultimately leading to apoptosis of the cancer cell.[1][12]

Experimental Protocols

The following protocols outline the key steps for the conjugation of a Val-Cit-PAB-OSu linker-payload to a monoclonal antibody, subsequent purification, and characterization.

Experimental Workflow

Figure 2: General experimental workflow for ADC conjugation.

Antibody Preparation

This protocol describes the preparation of the monoclonal antibody for conjugation.

Materials:

-

Monoclonal antibody (mAb)

-

Conjugation Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4-8.0)

-

Diafiltration/ultrafiltration system or desalting columns (e.g., Sephadex G-25)[1]

Procedure:

-

Buffer Exchange: The mAb is buffer-exchanged into the conjugation buffer to remove any interfering substances from the storage buffer. This can be achieved using a diafiltration/ultrafiltration system or desalting columns.

-

Concentration Adjustment: The concentration of the mAb is adjusted to a suitable level for the conjugation reaction, typically in the range of 5-20 mg/mL.

-

Protein Concentration Determination: The final protein concentration is accurately determined using a UV-Vis spectrophotometer at 280 nm or a protein assay (e.g., BCA assay).

Conjugation Reaction

This protocol details the covalent attachment of the Val-Cit-PAB-OSu linker-payload to the lysine residues of the mAb.

Materials:

-

Prepared monoclonal antibody

-

Val-Cit-PAB-OSu linker-payload

-

Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

Procedure:

-

Prepare Linker-Payload Solution: Immediately before use, dissolve the Val-Cit-PAB-OSu linker-payload in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.

-

Initiate Conjugation: Add the linker-payload stock solution to the prepared mAb solution. The molar excess of the linker-payload relative to the mAb will influence the final drug-to-antibody ratio (DAR) and needs to be optimized for each specific mAb and payload. A typical starting point is a 5-10 fold molar excess.[1]

-

Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.[13] The optimal reaction time and temperature should be determined empirically.

-

Quench the Reaction: To stop the conjugation reaction and quench any unreacted OSu-ester groups, add the quenching solution to a final concentration of approximately 50-100 mM.[1] Incubate for an additional 15-30 minutes.

ADC Purification

Purification is essential to remove unconjugated linker-payload, aggregates, and other reaction byproducts.[14][15]

Materials:

-

Quenched conjugation reaction mixture

-

Purification Buffer (e.g., PBS, pH 7.4)

-

Chromatography system

-

Size Exclusion Chromatography (SEC) column or Hydrophobic Interaction Chromatography (HIC) column[]

Procedure:

-

Column Equilibration: Equilibrate the chosen chromatography column with purification buffer.

-

Sample Loading: Load the quenched reaction mixture onto the column.

-

Elution and Fraction Collection:

-

SEC: Elute the ADC with purification buffer. The ADC will typically elute in the initial high molecular weight fractions, separated from the smaller unconjugated linker-payload.

-

HIC: A salt gradient is typically used for elution. The different DAR species will elute at different salt concentrations due to their varying hydrophobicity.[]

-

-

Pooling and Concentration: Collect the fractions containing the purified ADC. Pool the relevant fractions and concentrate the ADC to the desired concentration using an ultrafiltration system.

ADC Characterization

Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the ADC.[15] The drug-to-antibody ratio (DAR) is a critical quality attribute that significantly impacts the ADC's therapeutic properties.[4][16][17]

Methods:

-

Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR distribution. The hydrophobicity of the ADC increases with the number of conjugated payloads, allowing for the separation of different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR can be calculated from the weighted average of the peak areas.[][19]

-